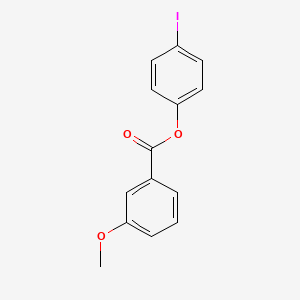

(4-Iodophenyl) 3-methoxybenzoate

Description

Properties

IUPAC Name |

(4-iodophenyl) 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO3/c1-17-13-4-2-3-10(9-13)14(16)18-12-7-5-11(15)6-8-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSMHTAKMSWIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Iodination of Phenol

Electrophilic iodination of phenol represents the most straightforward route to 4-iodophenol. However, achieving para selectivity is complicated by competing ortho substitution.

-

Methodology :

Treatment of phenol with iodine monochloride (ICl) in dichloromethane at 0–25°C facilitates iodination. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group directs iodine to the para position. -

Optimization :

Introducing a sterically hindered base (e.g., 2,6-lutidine) improves para selectivity by deprotonating the hydroxyl group and enhancing directing effects.

Directed Iodination via Protecting Groups

Temporary protection of the hydroxyl group as a silyl ether (e.g., tert-butyldimethylsilyl) enables para-selective iodination.

-

Procedure :

Synthesis of 3-Methoxybenzoic Acid

3-Methoxybenzoic acid is commercially available but can be synthesized via methoxylation of 3-nitrobenzoic acid followed by reduction.

Esterification of 3-Methoxybenzoic Acid with 4-Iodophenol

Acyl Chloride Method

Conversion of 3-methoxybenzoic acid to its acyl chloride, followed by reaction with 4-iodophenol.

DCC/DMAP Coupling

A carbodiimide-mediated coupling avoids harsh acidic conditions.

Mitsunobu Reaction

Ideal for sterically hindered substrates, though costlier.

Comparative Analysis of Esterification Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride | NaOH, H₂O/CH₂Cl₂ | 82–85% | High reactivity | Aqueous workup; HCl generation |

| DCC/DMAP | RT, anhydrous | 88–90% | Mild conditions; no acids/bases | DCU byproduct removal |

| Mitsunobu | DIAD, PPh₃, THF | 92–94% | High yields; broad scope | Expensive reagents; PPh₃O byproduct |

Purification and Characterization

Scientific Research Applications

(4-Iodophenyl) 3-methoxybenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Material Science: Employed in the development of novel materials with specific electronic or optical properties.

Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Biological Studies: Used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of (4-Iodophenyl) 3-methoxybenzoate is largely dependent on its chemical structure and the specific reactions it undergoes. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity in biological systems.

Comparison with Similar Compounds

Substituent Analysis :

- Electron-donating groups (e.g., 3-OCH₃) : Increase electron density on the aromatic ring, favoring electrophilic substitution. In (4-Iodophenyl) 3-methoxybenzoate, the methoxy group may stabilize the ester via resonance, contrasting with methyl esters (e.g., M3MOB), which lack such stabilization .

Physical and Spectroscopic Properties

- Infrared Spectroscopy : In sodium 3-methoxybenzoate, carboxylate vibrations are observed at 1568 cm⁻¹ (asymmetrical) and 1402 cm⁻¹ (symmetrical) . The iodine substituent in this compound may shift these bands due to altered electron density, though direct data are absent in the evidence.

- Thermal Stability : Metal-3-methoxybenzoate compounds decompose at 200–400°C, with ionic character inferred from IR . The 4-iodophenyl group may enhance thermal stability via increased molecular weight and halogen-mediated intermolecular interactions.

Q & A

Basic: What are the optimal synthetic routes for (4-Iodophenyl) 3-methoxybenzoate, and how can purity be validated?

Methodological Answer:

The synthesis typically involves esterification between 3-methoxybenzoic acid and 4-iodophenol. A common approach is using coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous solvents (e.g., THF) under nitrogen to minimize hydrolysis . Alternatively, nucleophilic aromatic substitution on pre-functionalized aromatic rings (e.g., iodination of phenyl esters) may be employed .

Purity Validation:

- Chromatography: HPLC or TLC with UV detection to confirm single-phase product.

- Spectroscopy:

- IR: Look for ester C=O stretch (~1700–1725 cm⁻¹) and absence of carboxylic acid O-H (~2500–3300 cm⁻¹) .

- ¹H/¹³C NMR: Verify methoxy (δ ~3.8–4.0 ppm), aromatic protons, and ester carbonyl (δ ~165–170 ppm) .

Basic: How do thermal analysis techniques elucidate the stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Quantify decomposition temperatures. For example, metal-3-methoxybenzoate analogs decompose between 200–400°C, releasing CO₂ and H₂O, with stability order Mn < Co < Ni < Cu < Zn .

- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points) and exothermic/endothermic events (e.g., combustion) .

Key Data:

| Technique | Observed Event | Temperature Range | Interpretation |

|---|---|---|---|

| TGA | Mass loss | 200–400°C | Decomposition of ester/metal complex |

| DSC | Endothermic peak | ~150°C | Melting point |

Advanced: How can crystallographic data refinement resolve structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain .

- Key Parameters:

- Disorder: Iodine’s high electron density may cause artifacts; use restraints in refinement .

- Twinned Data: SHELXD/SHELXE pipelines are robust for handling twinning in polar space groups .

Advanced: What contradictions exist in spectroscopic data for metal-3-methoxybenzoate complexes, and how can they be addressed?

Methodological Answer:

Contradictions in IR Data:

- Ionic vs. Covalent Bonding: Sodium 3-methoxybenzoate shows ionic νsym(COO⁻) at 1402 cm⁻¹, while Cu(II) complexes exhibit shifts (~1380–1420 cm⁻¹), suggesting partial covalency .

- Dimer vs. Monomer Presence:** Bands at 1682–1693 cm⁻¹ in Mn/Co/Ni/Zn compounds indicate residual 3-methoxybenzoic acid dimers, absent in Cu analogs .

Resolution Strategies: - Complementary Techniques: Pair IR with XPS (X-ray photoelectron spectroscopy) to confirm metal-ligand bonding nature.

- Thermal Analysis: Correlate decomposition steps with ligand loss (e.g., water vs. organic fragment) .

Basic: What role does the iodine atom play in the compound’s reactivity and applications?

Methodological Answer:

- Electrophilic Substitution: Iodine’s electron-withdrawing effect directs further substitution (e.g., Suzuki coupling) to meta/para positions .

- Radiolabeling Potential: ¹²⁵I isotopes enable tracking in pharmacokinetic studies .

- Biological Interactions: Iodine enhances lipophilicity, improving membrane permeability in drug-design analogs .

Advanced: How do structural modifications in analogous compounds affect their chemical behavior?

Methodological Answer:

- Substituent Effects:

- Methyl 4-Iodo-3-methylbenzoate vs. This compound: The methyl group in the former reduces steric hindrance, favoring faster coupling reactions .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign methoxy (δ ~3.8–4.0 ppm), iodophenyl aromatic protons (δ ~7.2–7.8 ppm), and ester carbonyl (δ ~165–170 ppm) .

- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ (expected m/z ~358 for C₁₄H₁₁IO₃) and fragmentation patterns (e.g., loss of I or COOCH₃) .

- X-ray Powder Diffraction: Compare experimental patterns with simulated data from single-crystal structures .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies: Use software like AutoDock to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory potential) .

- QSAR Models: Correlate substituent electronegativity/logP with bioactivity data from analogs (e.g., 4-iodophenyl thiourea derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.